Home > Products > Screening Compounds P98204 > E3 Ligase Ligand-linker Conjugate 5
E3 Ligase Ligand-linker Conjugate 5 -

E3 Ligase Ligand-linker Conjugate 5

Catalog Number: EVT-15271960
CAS Number:
Molecular Formula: C29H37N5O6
Molecular Weight: 551.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

E3 Ligase Ligand-linker Conjugate 5 is a specialized compound designed for use in targeted protein degradation, particularly within the context of proteolysis-targeting chimeras (PROTACs). This compound integrates a ligand for the E3 ubiquitin ligase Cereblon with a linker that facilitates the conjugation to other molecules, enabling the selective degradation of target proteins. E3 ligases, which play a pivotal role in the ubiquitin-proteasome system, are essential for protein regulation and degradation. The conjugate is instrumental in advancing therapeutic strategies aimed at diseases where specific protein targets are implicated.

Source and Classification

E3 Ligase Ligand-linker Conjugate 5 is synthesized through the combination of Thalidomide and a specific linker molecule. The compound falls under the category of E3 ligase ligands, which are critical components in the development of PROTACs. These ligands are classified based on their ability to bind to various E3 ligases, with E3 Ligase Ligand-linker Conjugate 5 specifically targeting Cereblon.

Synthesis Analysis

Methods and Technical Details

The synthesis of E3 Ligase Ligand-linker Conjugate 5 involves several key steps:

  1. Starting Materials: The primary components include Thalidomide and a designated linker.
  2. Preparation: The compound can be prepared by dissolving 2 mg of Thalidomide in 50 μL of dimethyl sulfoxide (DMSO) to create a stock solution with a concentration of 40 mg/mL. This stock solution is then mixed with polyethylene glycol 300 (PEG300), Tween 80, and double-distilled water to achieve a clear formulation suitable for biological applications.
  3. Conjugation Reaction: The conjugation process typically occurs under controlled conditions that ensure high purity and yield. This involves combining the Thalidomide with the linker in a manner that promotes effective binding to Cereblon.

Industrial Production Methods

While specific industrial methods for producing E3 Ligase Ligand-linker Conjugate 5 are not detailed, large-scale synthesis generally follows similar principles as laboratory synthesis but focuses on optimizing yield and purity for commercial applications.

Molecular Structure Analysis

E3 Ligase Ligand-linker Conjugate 5 features a molecular structure that combines the Thalidomide moiety with a linker designed for optimal interaction with Cereblon. The precise molecular formula and weight are critical for understanding its reactivity and interaction capabilities.

  • Molecular Formula: Not explicitly stated in available sources, but can be derived from the components used.
  • Molecular Weight: This is determined based on the combined weights of Thalidomide and the linker.
Chemical Reactions Analysis

Types of Reactions

E3 Ligase Ligand-linker Conjugate 5 primarily undergoes conjugation reactions that lead to the formation of PROTACs. These reactions involve:

  • Formation of Ternary Complexes: The ligand binds to both the target protein and the E3 ligase, facilitating ubiquitination.
  • Ubiquitination Process: This marks the target protein for degradation by the proteasome.

Common Reagents and Conditions

  • Reagents: Thalidomide, specific linker molecules, DMSO, PEG300, Tween 80, and double-distilled water.
  • Conditions: Controlled temperature and pH during synthesis to ensure reaction efficiency.
Mechanism of Action

The mechanism of action for E3 Ligase Ligand-linker Conjugate 5 involves:

  1. Ternary Complex Formation: The ligand binds to Cereblon while simultaneously engaging with a target protein.
  2. Ubiquitination: This complex induces ubiquitination of the target protein.
  3. Proteasomal Degradation: Following ubiquitination, the target protein is directed towards proteasomal degradation, effectively reducing its levels within the cell.

This mechanism highlights the potential therapeutic applications in diseases characterized by dysregulated protein levels.

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point or boiling point are not provided in available resources, typical characteristics can be inferred based on similar compounds:

  • Solubility: Likely soluble in organic solvents like DMSO due to its chemical structure.
  • Stability: Expected stability under controlled laboratory conditions.

Chemical Properties

Chemical properties include reactivity with target proteins and E3 ligases, which is fundamental for its function as a PROTAC component.

Applications

E3 Ligase Ligand-linker Conjugate 5 has diverse applications across several scientific fields:

  • Chemistry: Utilized in synthesizing PROTACs aimed at targeted protein degradation.
  • Biology: Facilitates studies on protein function and regulation through selective degradation.
  • Medicine: Holds potential therapeutic applications in treating various diseases including cancer and neurodegenerative disorders by targeting specific proteins for degradation.
  • Industry: Plays a role in drug discovery processes aimed at developing novel therapeutic agents .
Role in Targeted Protein Degradation Mechanisms

Functional Integration in PROTAC Architectures

E3 ligase ligand-linker conjugates serve as indispensable components in proteolysis-targeting chimeras (PROTACs), forming the critical bridge between target proteins and the ubiquitin-proteasome machinery. Conjugate 5 exemplifies this role by combining a cereblon (CRBN)-binding pharmacophore with a specialized linker optimized for spatial compatibility. Structurally, these conjugates feature three domains: (1) the E3 ligase ligand (e.g., a modified glutarimide for CRBN), (2) a chemically tunable linker (alkyl/PEG chains), and (3) a terminal functional group (–COOH, –NH₂, –N₃) for covalent attachment to target protein ligands [1] [4]. The linker length and composition in Conjugate 5 directly influence PROTAC efficacy by modulating ternary complex flexibility and solvent accessibility. For instance, alkyl/PEG hybrid linkers balance hydrophilicity and rigidity, enabling efficient proteasomal delivery of diverse targets like BRD4 or ERα [4] [8].

Table 1: Core Components of E3 Ligase Ligand-Linker Conjugate 5 in PROTAC Design

ComponentChemical FeaturesFunctional Role
E3 Ligase LigandGlutarimide derivative (e.g., Pomalidomide-based)High-affinity CRBN recruitment (Kd = 55–549 nM)
Linker ChemistryPEG/alkyl chains (e.g., –(CH₂)₄– or –(OCH₂CH₂)₃–)Control of spatial separation and complex flexibility
Attachment VectorTerminal –NH₂ or –COOHCovalent conjugation to target ligands (e.g., kinase inhibitors)

Recruitment of Cereblon (CRBN) for Ubiquitin-Proteasome System Activation

Conjugate 5 specifically hijacks the CRL4CRBN E3 ubiquitin ligase complex by mimicking endogenous substrates like IKZF1/3. Its glutarimide moiety inserts into the CRBN tri-tryptophan pocket (Trp380, Trp386, Trp400), forming hydrogen bonds with His378 and hydrophobic contacts with Phe402. This binding repositions the C-terminal domain of CRBN, enabling neosubstrate recruitment [3] [5]. Upon PROTAC assembly, Conjugate 5 triggers ubiquitination via the CUL4A-DDB1-CRBN complex, which transfers ubiquitin from E2 enzymes (e.g., CDC34) to lysine residues on the target protein. Notably, Conjugate 5 derivatives like TD-106 enhance degradation efficiency by 2.3-fold compared to classical pomalidomide conjugates, attributed to optimized linker-dependent CRBN engagement [5] [9].

Table 2: Key Molecular Interactions of Conjugate 5 with CRBN

CRBN ResidueInteraction TypeFunctional Consequence
Trp380Hydrophobic stackingAnchors glutarimide ring
His378H-bond (glutarimide C=O)Stabilizes ligand orientation
Phe402Van der Waals contactsEnhances binding specificity
Tyr351Water-mediated H-bondModulates complex cooperativity

Ternary Complex Formation Dynamics: E3 Ligase–PROTAC–Target Protein Interactions

The efficacy of Conjugate 5 hinges on productive ternary complex formation, governed by structural cooperativity and precise distance/orientation constraints. SPR and ITC studies reveal that PROTACs incorporating Conjugate 5 exhibit positive cooperativity when bridging CRBN and target proteins (e.g., BRD4 or BTK), where ternary complex affinity exceeds binary binding by 10–100-fold [4] [6]. This cooperativity arises from interfacial interactions between CRBN and the target protein, facilitated by the linker’s conformational flexibility. For instance, in PF-06821497 (a Conjugate 5-based PROTAC targeting FoxP3), a PEG4 linker optimally positions CRBN near FoxP3’s lysine-rich degron, enabling efficient ubiquitination. Disruption experiments using CRBN mutants (e.g., Trp386Ala) or competitive ligands (thalidomide) confirm Conjugate 5-dependent degradation [6] [9] [10].

Critical Design Principles:

  • Linker Length: 8–12 Å PEG chains maximize ternary complex formation for kinases, while shorter alkyl linkers favor nuclear targets.
  • Exit Vector Geometry: Conjugation at the 4-position of glutarimide (vs. 5-position) improves complex stability by 40% due to reduced steric clash.
  • Cooperativity Metrics: SPR-derived ΔΔG values < −3.5 kcal/mol predict efficient degradation [6] [10].

Properties

Product Name

E3 Ligase Ligand-linker Conjugate 5

IUPAC Name

tert-butyl 6-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]-2,6-diazaspiro[3.3]heptane-2-carboxylate

Molecular Formula

C29H37N5O6

Molecular Weight

551.6 g/mol

InChI

InChI=1S/C29H37N5O6/c1-28(2,3)40-27(39)33-16-29(17-33)14-31(15-29)13-18-8-10-32(11-9-18)19-4-5-20-21(12-19)26(38)34(25(20)37)22-6-7-23(35)30-24(22)36/h4-5,12,18,22H,6-11,13-17H2,1-3H3,(H,30,35,36)

InChI Key

MBWIPQJWSVHFIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CN(C2)CC3CCN(CC3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.